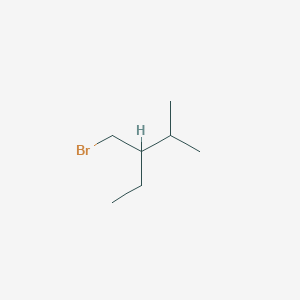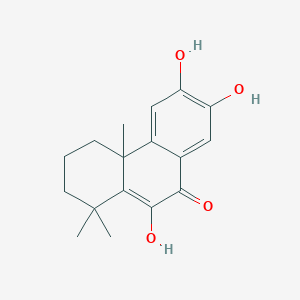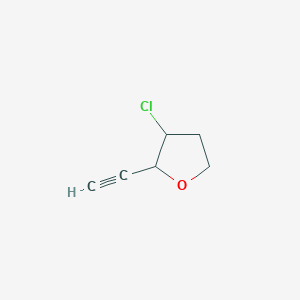
rac-(2R,3R)-3-chloro-2-ethynyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to an oxolane ring. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.
科学研究应用
Rac-(2R,3R)-3-chloro-2-ethynyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of rac-(2R,3R)-3-chloro-2-ethynyloxolane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modify its interaction with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
相似化合物的比较
Rac-(2R,3R)-3-chloro-2-ethynyloxolane can be compared with other similar compounds, such as:
Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate: This compound has a similar chiral configuration but different substituents, leading to distinct chemical properties and applications.
Rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: Another chiral compound with different functional groups, used in various experimental settings.
属性
CAS 编号 |
98198-80-2 |
|---|---|
分子式 |
C6H7ClO |
分子量 |
130.57 g/mol |
IUPAC 名称 |
3-chloro-2-ethynyloxolane |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2 |
InChI 键 |
RGFCOYSMOSCVGR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1C(CCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


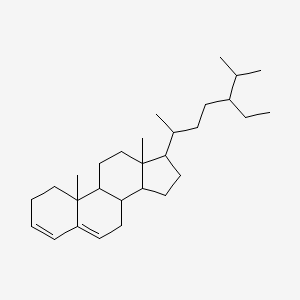
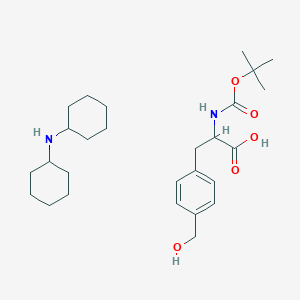

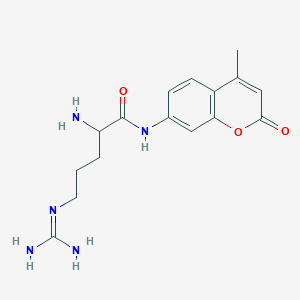

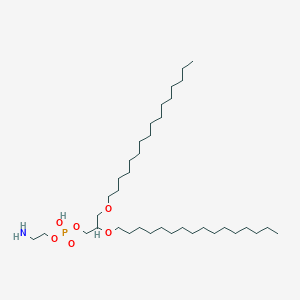
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
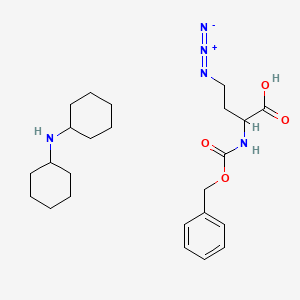

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
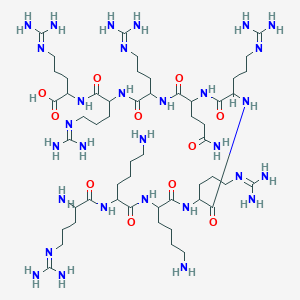
![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)
